molecular formula C17H17Cl2NO2 B250345 2-(2,4-dichlorophenoxy)-N-(2,6-dimethylphenyl)propanamide

2-(2,4-dichlorophenoxy)-N-(2,6-dimethylphenyl)propanamide

Cat. No.: B250345
M. Wt: 338.2 g/mol
InChI Key: YACQCFCSRCFYLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dichlorophenoxy)-N-(2,6-dimethylphenyl)propanamide, also known as DCPA, is a herbicide that is widely used in agriculture to control weeds. It belongs to the chemical family of chloroacetanilides and is known to have a broad spectrum of activity against various weed species.

Mechanism of Action

2-(2,4-dichlorophenoxy)-N-(2,6-dimethylphenyl)propanamide acts by inhibiting the synthesis of long-chain fatty acids in plants. This leads to the disruption of cell division and metabolism, ultimately resulting in the death of the plant. This compound is absorbed by the roots and translocated to the leaves, where it accumulates in the chloroplasts and interferes with the photosynthetic process.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity to mammals and is considered safe for use in agriculture. However, it can cause skin and eye irritation if it comes into contact with the skin or eyes. This compound has also been shown to have an effect on the microbial community in the soil, which can lead to changes in nutrient cycling and soil structure.

Advantages and Limitations for Lab Experiments

2-(2,4-dichlorophenoxy)-N-(2,6-dimethylphenyl)propanamide is a widely used herbicide in agriculture and has been extensively studied for its herbicidal properties. It is relatively easy to synthesize and has a long shelf life. However, this compound can be difficult to work with in the laboratory due to its low solubility in water and other solvents.

Future Directions

There are several areas of research that could be explored in the future regarding 2-(2,4-dichlorophenoxy)-N-(2,6-dimethylphenyl)propanamide. One area of interest is the development of new formulations of this compound that are more effective against weeds and have a lower impact on the environment. Another area of interest is the study of the effect of this compound on the soil microbial community and its impact on nutrient cycling and soil structure. Finally, the development of new methods for the synthesis of this compound could lead to more efficient and cost-effective production of this herbicide.
Conclusion:
In conclusion, this compound is a widely used herbicide in agriculture that has been extensively studied for its herbicidal properties and its impact on the environment. It acts by inhibiting the synthesis of long-chain fatty acids in plants and has a low toxicity to mammals. This compound has several advantages and limitations for use in the laboratory, and there are several areas of research that could be explored in the future regarding this herbicide.

Synthesis Methods

2-(2,4-dichlorophenoxy)-N-(2,6-dimethylphenyl)propanamide is synthesized by reacting 2,4-dichlorophenol with 2,6-dimethylaniline in the presence of a base and a solvent. The reaction proceeds via nucleophilic substitution of the chlorine atoms on the phenol ring by the amine group on the aniline ring. The resulting product is then acylated with propanoyl chloride to give this compound.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(2,6-dimethylphenyl)propanamide has been extensively studied for its herbicidal properties and its effect on the environment. It has been shown to inhibit the growth of various weed species by interfering with their cell division and metabolism. This compound has also been studied for its effect on non-target organisms such as earthworms, bees, and birds. The results of these studies have led to the development of guidelines for the safe use of this compound in agriculture.

Properties

Molecular Formula

C17H17Cl2NO2

Molecular Weight

338.2 g/mol

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(2,6-dimethylphenyl)propanamide

InChI

InChI=1S/C17H17Cl2NO2/c1-10-5-4-6-11(2)16(10)20-17(21)12(3)22-15-8-7-13(18)9-14(15)19/h4-9,12H,1-3H3,(H,20,21)

InChI Key

YACQCFCSRCFYLU-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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